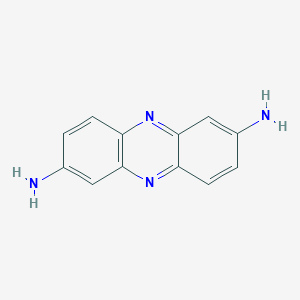

2,7-Diaminophenazine

Descripción general

Descripción

2,7-Diaminophenazine is an organic compound with the molecular formula C12H10N4. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . This compound is characterized by the presence of two amino groups attached to the phenazine ring at positions 2 and 7, which significantly influence its chemical behavior and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,7-Diaminophenazine can be synthesized through various methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives. For instance, the reaction of 1,2-diaminobenzene with an oxidizing agent such as ferric chloride in an acidic medium can yield this compound . Another method includes the condensation of 1,2-diaminobenzenes with appropriate carbon units under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Diaminophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Ferric chloride in acidic medium.

Reduction: Hydrogen gas in the presence of a suitable catalyst.

Substitution: Halogenated compounds under basic conditions.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Dihydro derivatives.

Substitution: Substituted phenazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Properties

Recent studies have demonstrated that phenazine derivatives, including DAP, exhibit notable antibacterial properties. A study highlighted the synthesis of a hydrated 2,3-diaminophenazinium chloride, which showed significant inhibition against various bacterial strains and even against SARS-CoV-2, with molecular docking studies indicating strong binding affinities to viral proteins . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Research has indicated that DAP possesses low cytotoxicity towards human cancer cell lines such as HeLa and HEY A8. The MTT assay results showed over 80% cell viability after exposure to DAP, indicating its safety for further biological applications . Moreover, its ability to intercalate with DNA suggests potential as a chemotherapeutic agent targeting cancer cells.

Biochemical Applications

DNA Binding and Bioimaging

DAP has been shown to effectively bind to DNA, making it a useful tool in bioimaging applications. Fluorescence spectroscopy has been employed to study the interactions between DAP and DNA, revealing high stability in the DAP-DNA complex . The compound's membrane permeability enhances its utility in biological imaging and drug delivery systems.

Catalytic Applications

Nanocatalysis

Recent advancements have explored the use of DAP supported on nanocellulose as a novel recyclable nanocatalyst for synthesizing isoxazolo[4,3-e]indazole derivatives. This approach not only enhances the efficiency of chemical reactions but also promotes sustainability by utilizing biodegradable materials . The catalytic activity of DAP in various organic transformations demonstrates its versatility in synthetic chemistry.

Environmental Applications

Environmental Remediation

The redox-active nature of DAP makes it suitable for applications in environmental remediation. Its ability to undergo reversible electron transfer reactions can be harnessed for degrading pollutants or facilitating bioremediation processes. Research into its electrochemical properties could lead to innovative solutions for environmental challenges.

Summary Table of Applications

Case Studies

- Antiviral Activity Study : A study on hydrated 2,3-diaminophenazinium chloride demonstrated significant antiviral properties against SARS-CoV-2 through molecular docking studies, suggesting a promising avenue for therapeutic development against viral infections .

- Cytotoxicity Assessment : Research assessing the cytotoxic effects of DAP on HeLa and HEY A8 cell lines revealed that DAP maintains high cell viability while effectively binding to DNA, indicating its potential role in targeted cancer therapies .

- Nanocatalyst Development : The development of DAP-supported nanocatalysts showcases practical applications in organic synthesis, emphasizing the importance of green chemistry practices in modern research .

Mecanismo De Acción

The mechanism of action of 2,7-diaminophenazine involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell membranes and interferes with essential enzymatic processes, leading to cell death.

Antitumor Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and activating pro-apoptotic signaling pathways.

Antioxidant Activity: this compound scavenges free radicals and protects cells from oxidative stress.

Comparación Con Compuestos Similares

2,3-Diaminophenazine: Similar in structure but differs in the position of amino groups, leading to distinct chemical properties and applications.

Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity, particularly against Mycobacterium tuberculosis.

Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.

Uniqueness of 2,7-Diaminophenazine: this compound is unique due to its specific amino group positioning, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Actividad Biológica

Overview

2,7-Diaminophenazine is an organic compound with the molecular formula C12H10N4, classified within the phenazine family. This compound is notable for its broad spectrum of biological activities , including antimicrobial, antitumor, antioxidant, and neuroprotective effects. As research continues to unveil its potential applications in medicine and industry, understanding its biological activity is crucial.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have indicated that compounds in the phenazine class can disrupt microbial growth through various mechanisms, including interference with cellular respiration and inhibition of nucleic acid synthesis. The compound's efficacy against a range of pathogens suggests potential for developing new antibiotics .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. Its ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism that involves the modulation of cell signaling pathways related to cell survival and death. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress within cells. This property is particularly relevant in the context of neuroprotection, where oxidative damage is a contributing factor to neurodegenerative diseases .

The biological effects of this compound are likely mediated through several biochemical pathways:

- Cellular Uptake : Studies using HeLa cells demonstrated that this compound can be internalized effectively within 30 minutes of exposure. This rapid uptake is crucial for its biological activity .

- DNA Interaction : The compound shows a propensity to bind with DNA, which may interfere with replication and transcription processes in rapidly dividing cells such as cancer cells .

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth and microbial survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common bacterial strains including E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, supporting its potential as a new antibiotic candidate.

- Antitumor Activity : In vitro experiments showed that treatment with this compound led to a dose-dependent reduction in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analysis revealed increased apoptosis rates in treated cells .

- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, pretreatment with this compound significantly reduced cell death and lipid peroxidation levels, highlighting its potential neuroprotective effects.

Data Tables

Propiedades

IUPAC Name |

phenazine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXLTODDKYXLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152737 | |

| Record name | 2,7-Diaminophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120209-97-4 | |

| Record name | 2,7-Diaminophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Diaminophenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120209974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diaminophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-PHENAZINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZPH5H8LRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 2,7-Diaminophenazine in catalysis?

A1: Research has shown that this compound can be utilized as a catalytic component. For instance, when supported on nanocellulose (forming DAP@CNC), it exhibits catalytic activity in the synthesis of isoxazolo[4,3-e]indazole derivatives []. This reaction involves the nucleophilic substitution of a hydrogen atom in 5-nitro-1-p-tolyl-1H-indazole with various 2-phenylacetonitrile derivatives under basic conditions. The DAP@CNC catalyst demonstrates advantageous features such as simple preparation, facile separation, reusability, and promoting high yields within short reaction times, highlighting its potential in organic synthesis [].

Q2: How is this compound synthesized enzymatically?

A2: this compound can be synthesized enzymatically through the oxidation of m-phenylenediamine (MPD) using horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide (H2O2) []. This reaction has been studied using various analytical techniques including electrochemical analysis, HPLC, UV-Vis, IR, and NMR spectroscopy. Optimal reaction conditions involve specific concentrations of MPD, H2O2, and HRP in a suitable buffer solution. The enzymatic product, this compound, exhibits characteristic redox behavior and has been proposed as a component in voltammetric enzyme-linked immunoassays [].

Q3: Can this compound be generated through protein engineering?

A3: Yes, research suggests that this compound can be produced through the rational design of artificial enzymes []. By introducing specific mutations into myoglobin (Mb), researchers successfully engineered a heme enzyme capable of catalyzing the formation of this compound. This engineered Mb variant exhibited phenoxazinone synthase-like activity, converting this compound into its oxidative coupling product, which functions as a pH indicator []. This demonstrates the potential of protein engineering for the biosynthesis of valuable compounds like this compound and its derivatives.

Q4: Are there any safety concerns associated with this compound?

A4: While this Q&A primarily focuses on the scientific research aspects, it's important to acknowledge potential safety concerns. Studies have explored the mutagenicity of this compound, particularly in the context of commercial hair dyes where it has been detected []. Additionally, research has investigated its potential to induce micronuclei in mouse peripheral blood reticulocytes, a sign of genetic damage []. These findings underscore the need for further research to fully understand the safety profile of this compound and its potential risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.